Product packaging for 4-(4-Methoxyphenyl)phenethyl alcohol(Cat. No.:)

4-(4-Methoxyphenyl)phenethyl alcohol

Cat. No.: B8663929
M. Wt: 228.29 g/mol
InChI Key: AESVIZZDCFOXSZ-UHFFFAOYSA-N
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Description

Historical Context and Initial Reporting of Related Structures

The study of arylethanols is rooted in the broader history of organic synthesis. The preparation of the parent compound, phenethyl alcohol, has been established through several classic reactions. One of the most common industrial methods is the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide, catalyzed by aluminum chloride. wikipedia.orgsciencemadness.org This method, along with variations, has been a cornerstone for producing the basic phenethyl alcohol structure since the early 20th century, with patents describing this process dating back to the 1930s and 1940s. google.com

Another foundational method for the synthesis of phenethyl alcohols is the Grignard reaction. This involves the reaction of a phenylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the alcohol. wikipedia.orgsciencemadness.org These early synthetic routes paved the way for the creation of a wide array of substituted phenethyl alcohols, including 4-(4-Methoxyphenyl)phenethyl alcohol, by using appropriately substituted starting materials. The hydrogenation of styrene (B11656) oxide is another established route to phenethyl alcohol. epa.govacs.org A 1966 study published in the Journal of Medicinal Chemistry detailed the preparation of various substituted phenethyl alcohols to investigate their bacteriostatic properties, highlighting the long-standing interest in this class of compounds for their biological activities. acs.org

Significance within Synthetic Organic Chemistry and Natural Product Derivation

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its hydroxyl group can be readily transformed into other functional groups, and the aromatic ring can undergo further substitution, making it a useful building block for more complex molecules. For instance, it has been utilized as an internal standard in fluorous biphasic catalysis reactions. The broader phenethyl alcohol motif is a key structural element in a multitude of pharmaceuticals and fragrances. drugbank.comnih.gov

The relevance of this compound is enhanced by its presence in nature. The compound has been identified in various plant species, including Nymphaea rudgeana and Amorphophallus albispathus. nih.govmedchemexpress.com The occurrence of this and related arylethanols in essential oils has made them significant targets for both isolation and synthetic replication for use in the flavor and fragrance industries. researchgate.net The biosynthesis of phenethyl alcohol in organisms like yeast, typically from the amino acid L-phenylalanine, presents a natural paradigm for its production and has inspired biocatalytic synthetic approaches. wikipedia.org

Current Research Landscape and Emerging Academic Themes for Arylethanols

The contemporary research landscape for arylethanols is characterized by a drive towards more efficient, selective, and sustainable synthetic methods. A significant emerging theme is the use of biocatalysis to produce chiral alcohols and their derivatives. mdpi.comacs.org Enzymes offer high stereo- and regioselectivity under mild reaction conditions, which is a considerable advantage over traditional chemical methods. nih.gov The development of enzymatic cascades allows for the multi-step synthesis of compounds like arylethanols in a one-pot system, starting from simple precursors. researchgate.netgoogle.com

Another major research thrust is the application of arylethanol derivatives in medicinal chemistry. The phenethyl scaffold is a privileged structure found in a wide array of bioactive molecules and pharmaceuticals. nih.govresearchgate.net Modern synthetic strategies are focused on developing novel and modular routes to access diverse libraries of these compounds for drug discovery. nih.gov Research is also exploring the use of phenethyl alcohol and its derivatives as antimicrobial and antifungal agents, as well as their potential applications in treating conditions like the loss of smell. gminsights.com Furthermore, new catalytic methods, including palladium-catalyzed reactions, are being developed to expand the synthetic utility of alcohols in creating complex organic molecules. acs.org

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
p-Methoxyphenethyl alcohol
Phenethyl alcohol
2-phenylethanol (B73330)
Benzene
Ethylene oxide
Aluminum chloride
Phenylmagnesium bromide
Styrene oxide
L-phenylalanine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B8663929 4-(4-Methoxyphenyl)phenethyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)phenyl]ethanol

InChI

InChI=1S/C15H16O2/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9,16H,10-11H2,1H3

InChI Key

AESVIZZDCFOXSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CCO

Origin of Product

United States

Ii. Advanced Synthetic Strategies for 4 4 Methoxyphenyl Phenethyl Alcohol and Its Analogues

Retrosynthetic Analysis and Precursor Development for Aromatic Alcohols

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inslideshare.net This process involves strategically breaking bonds to identify key synthons and their corresponding synthetic equivalents.

For 4-(4-methoxyphenyl)phenethyl alcohol, two primary retrosynthetic disconnections can be envisioned:

Disconnection 1 (C-C bond): Cleavage of the C1-C2 bond of the phenethyl group leads to a 4-methoxyphenylmethyl synthon and a one-carbon synthon. The synthetic equivalents for these could be a 4-methoxybenzyl halide and a cyanide anion, followed by reduction, or a Grignard reagent derived from a 4-methoxybenzyl halide reacting with formaldehyde (B43269).

Disconnection 2 (C-C bond): Breaking the bond between the aromatic ring and the ethyl side chain suggests a Friedel-Crafts type reaction. This would involve a 4-methoxyphenyl (B3050149) synthon (such as anisole) and a two-carbon electrophilic synthon, for instance, ethylene (B1197577) oxide or a 2-haloethanol derivative.

A plausible retrosynthetic pathway is outlined below:

This analysis identifies key precursors for the synthesis of aromatic alcohols, including:

Substituted benzaldehydes or ketones

Substituted benzyl (B1604629) halides

Aromatic Grignard reagents

Simple aromatic compounds like anisole (B1667542)

Two-carbon building blocks such as ethylene oxide or acetyl chloride

Multistep Synthesis Pathways: Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of this compound and its analogues relies on the careful execution and optimization of multistep reaction sequences. Key considerations include maximizing yield, ensuring high purity, and minimizing side reactions.

The formation of the carbon skeleton of this compound can be efficiently achieved through classic carbon-carbon bond-forming reactions.

Grignard Reactions: A versatile approach involves the reaction of a Grignard reagent with an electrophile. For the synthesis of this compound, two main Grignard-based routes are feasible:

Reaction of a 4-methoxybenzylmagnesium halide with formaldehyde: This method introduces the hydroxymethyl group in a single step.

Reaction of a 4-methoxyphenylmagnesium halide with ethylene oxide: This approach directly forms the phenethyl alcohol structure. The reaction of Grignard reagents with epoxides is a well-established method for the formation of primary alcohols. libretexts.orggoogle.com

The general scheme for a Grignard reaction with an epoxide is as follows:

Optimization of Grignard reactions typically involves controlling the temperature to prevent side reactions and using anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) to ensure the stability of the highly reactive Grignard reagent. umkc.edu

Friedel-Crafts Reactions: Friedel-Crafts reactions provide a direct method for attaching alkyl or acyl groups to an aromatic ring. nsf.govnih.govyoutube.com For the synthesis of this compound, a Friedel-Crafts acylation followed by reduction is a common strategy.

Acylation: Anisole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-methoxyacetophenone.

Reduction: The resulting ketone is then reduced to the desired alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The regioselectivity of the Friedel-Crafts reaction is directed by the methoxy (B1213986) group, which is an ortho, para-director, with the para-substituted product being the major isomer due to steric hindrance.

A comparison of these two catalytic approaches is presented in the table below.

FeatureGrignard ReactionFriedel-Crafts Acylation/Reduction
Starting Materials 4-methoxybenzyl halide or 4-methoxyphenyl halide, Mg, formaldehyde or ethylene oxideAnisole, acetyl chloride, Lewis acid, reducing agent
Number of Steps Typically one or two stepsTwo steps (acylation and reduction)
Key Intermediates Organomagnesium compound4-methoxyacetophenone
Advantages Direct formation of the alcoholHigh regioselectivity, readily available starting materials
Challenges Requires anhydrous conditions, sensitive to functional groupsStoichiometric amounts of Lewis acid often required, potential for side reactions

The synthesis of chiral aromatic alcohols is of great interest in the pharmaceutical industry. nih.govnih.gov Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. rsc.org

Biocatalytic Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. nih.govresearchgate.netproquest.com For the synthesis of an enantiomerically pure analogue of this compound, a biocatalytic approach would involve the reduction of a corresponding ketone precursor.

For instance, the asymmetric reduction of 1-(4-methoxyphenyl)ethan-1-one using a suitable ADH would yield either the (R)- or (S)-enantiomer of 1-(4-methoxyphenyl)ethan-1-ol, depending on the enzyme used. This chiral alcohol can then be further elaborated to the desired phenethyl alcohol derivative.

The advantages of biocatalytic methods include:

High Enantioselectivity: Often achieving >99% enantiomeric excess (ee). nih.gov

Mild Reaction Conditions: Reactions are typically carried out in aqueous media at or near room temperature and neutral pH.

Environmental Sustainability: Avoids the use of heavy metal catalysts and harsh reagents. nih.govresearchgate.netresearchgate.net

The table below summarizes some research findings on the biocatalytic synthesis of chiral aromatic alcohols.

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Reference
Rhodococcus sp. R6 (RhADH)2-Hydroxyacetophenone(R)-(-)-1-Phenyl-1,2-ethanediol>99% nih.gov
Daucus carotaVarious aromatic ketonesCorresponding chiral alcoholsHigh rsc.org

In multistep syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. wikipedia.org The hydroxyl group of an alcohol is a common site for protection. uwindsor.camasterorganicchemistry.comutsouthwestern.edu

Common Protecting Groups for Alcohols:

Silyl Ethers: (e.g., tert-butyldimethylsilyl, TBDMS; triisopropylsilyl, TIPS) are widely used due to their ease of installation and removal. They are stable to a wide range of non-acidic and non-fluoride-containing reagents. Deprotection is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl Ethers (Bn): These are robust protecting groups that are stable to both acidic and basic conditions. They are typically introduced via a Williamson ether synthesis and removed by hydrogenolysis.

Acetals: (e.g., tetrahydropyranyl, THP) are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.

In the synthesis of a more complex analogue of this compound, a protecting group strategy might be employed to differentiate between multiple hydroxyl groups or to prevent the alcohol from interfering with a Grignard or organolithium reaction elsewhere in the molecule.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
TBDMSTBDMSCl, imidazole, DMFTBAF, THF; or HF, pyridine (B92270)Stable to base, mild acid, organometallics
Benzyl (Bn)BnBr, NaH, THFH₂, Pd/CStable to acid, base, many redox reagents
THPDihydropyran, p-TsOH (cat.)Aqueous acid (e.g., HCl, AcOH)Stable to base, organometallics, redox reagents

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govresearchgate.netresearchgate.net The synthesis of this compound can be made greener by:

Using Biocatalysis: As discussed in section 2.2.2, enzymatic reactions are inherently green as they operate under mild conditions in aqueous media. nih.govrsc.org

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical CO₂.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. For example, using a recyclable solid acid catalyst for a Friedel-Crafts reaction instead of a single-use Lewis acid.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. beilstein-journals.orgrsc.orgsyrris.comvapourtec.comnih.gov

Potential Advantages of Flow Synthesis for this compound:

Enhanced Safety: Better control over reaction temperature and pressure, especially for highly exothermic reactions.

Improved Efficiency: Increased reaction rates due to higher surface-area-to-volume ratios, leading to shorter reaction times.

Scalability: The ability to produce larger quantities of material by running the process for a longer duration.

Automation: Flow systems can be automated for high-throughput screening of reaction conditions and library synthesis.

Reactions such as Grignard additions and Friedel-Crafts acylations, which can be challenging to control on a large scale in batch, are well-suited for flow chemistry. The precise control over reaction parameters in a flow reactor can lead to higher yields and selectivities.

Iii. Chemical Reactivity and Transformation of 4 4 Methoxyphenyl Phenethyl Alcohol

Oxidation Reactions and Derived Carbonyl and Carboxylic Acid Products

The primary alcohol moiety of 4-(4-methoxyphenyl)phenethyl alcohol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation leads to the formation of 4-(4-methoxyphenyl)acetaldehyde. This transformation can be achieved using a variety of reagents that are known to convert primary alcohols to aldehydes while minimizing over-oxidation. Common methods include Swern oxidation, Dess-Martin periodinane (DMP), or pyridinium (B92312) chlorochromate (PCC).

Conversely, strong oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(4-methoxyphenyl)acetic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones reagent), or sodium chlorite (B76162) (NaClO₂) are effective for this transformation. googleapis.com For example, 4-methoxyphenylacetaldehyde can be oxidized to 4-methoxyphenylacetic acid using sodium chlorite in the presence of a phosphate (B84403) buffer and hydrogen peroxide. googleapis.com

ProductReagent(s)Reaction Type
4-(4-Methoxyphenyl)acetaldehydePCC, Swern Oxidation, DMPMild Oxidation
4-(4-Methoxyphenyl)acetic acidKMnO₄, Jones Reagent, NaClO₂/H₂O₂Strong Oxidation

Reduction Reactions and Saturated Derivatives

While the alcohol functional group is already in a reduced state, the aromatic ring of this compound can undergo reduction to yield saturated cycloalkyl derivatives. The Birch reduction is a notable method for the partial reduction of aromatic rings, particularly those bearing electron-donating groups like the methoxy (B1213986) group in anisole (B1667542) derivatives. pearson.comwikipedia.orgic.ac.uk

Employing dissolving metal reduction conditions, typically with sodium or lithium in liquid ammonia (B1221849) and an alcohol co-solvent like ethanol (B145695), the anisole moiety can be reduced to a dihydrodiene derivative. pearson.comstackexchange.com The electron-donating methoxy group directs the reduction to afford 1-methoxy-4-(2-hydroxyethyl)cyclohexa-1,4-diene. Subsequent acid hydrolysis of the resulting enol ether can lead to the formation of a cyclohexenone derivative. stackexchange.com Complete saturation of the aromatic ring to a cyclohexyl group can be achieved through catalytic hydrogenation at high pressures and temperatures, using catalysts such as rhodium on carbon or ruthenium.

ReactionReagent(s) / CatalystProduct Type
Birch ReductionNa/NH₃(l), EtOHDihydrodiene
Catalytic HydrogenationH₂, Rh/C or RuO₂Cyclohexyl derivative

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for nucleophilic substitution and addition reactions, readily undergoing esterification and etherification.

Esterification can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. For example, reaction with acetic acid would yield 2-(4-methoxyphenyl)ethyl acetate. Higher yields and milder conditions can often be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Etherification , most commonly accomplished via the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. libretexts.org A strong base such as sodium hydride (NaH) is used to generate the sodium 2-(4-methoxyphenyl)ethoxide, which can then react with an electrophile like methyl iodide or ethyl bromide to form the corresponding methyl or ethyl ether.

ReactionReagent(s)Functional Group Formed
Fischer EsterificationCarboxylic Acid, H₂SO₄Ester
AcylationAcyl Chloride/Anhydride (B1165640), BaseEster
Williamson Ether Synthesis1. NaH; 2. Alkyl HalideEther

Aromatic Functionalization and Substitution Reactions on the Phenethyl Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the methoxy group and, to a lesser extent, the alkyl substituent. The methoxy group is a strong ortho-, para-director. Given the steric hindrance from the phenethyl group at the para position, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (C-3 and C-5).

Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can be performed on the aromatic ring. For instance, regioselective bromination of the related 4-methoxyphenylacetic acid with bromine in acetic acid yields the 3-bromo derivative, suggesting a similar outcome for the parent alcohol. nih.gov Green halogenation methods using hydrobromic acid and hydrogen peroxide in solvents like ethanol or water have also been developed for activated aromatic rings. dntb.gov.uascholaris.caresearchgate.net

ReactionReagent(s)Position of Substitution
BrominationBr₂/CH₃COOH or HBr/H₂O₂Ortho to -OCH₃ group
NitrationHNO₃/H₂SO₄Ortho to -OCH₃ group
Friedel-Crafts AcylationAcyl Chloride, AlCl₃Ortho to -OCH₃ group

Metal-Catalyzed Coupling Reactions Involving this compound Derivatives

To participate in metal-catalyzed cross-coupling reactions, the this compound core typically requires modification to introduce a suitable leaving group, such as a halide or a triflate, on the aromatic ring. Following the aromatic functionalization described previously (e.g., bromination at the 3-position), the resulting aryl halide derivative can serve as a substrate in various palladium-catalyzed coupling reactions.

Heck Reaction : The aryl bromide derivative can be coupled with an alkene, such as styrene (B11656) or an acrylate (B77674), in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the halogen. wikipedia.orgorganic-chemistry.orgmdpi.com

Suzuki Coupling : Reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base allows for the formation of a biaryl structure.

Sonogashira Coupling : This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylethynyl derivative.

These reactions provide powerful tools for the late-stage functionalization of the this compound scaffold, enabling the synthesis of complex molecular architectures.

Coupling ReactionReactant 1 (Derivative)Reactant 2Catalyst System
HeckAryl HalideAlkenePd catalyst, Base
SuzukiAryl HalideBoronic AcidPd catalyst, Base
SonogashiraAryl HalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base

Formation of Heterocyclic Derivatives and Ring Closure Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly isoquinoline (B145761) and isochroman (B46142) derivatives. These syntheses often involve initial modification of the alcohol, followed by an intramolecular cyclization reaction.

Isoquinoline Synthesis : The alcohol can be converted to the corresponding 4-(4-methoxyphenyl)phenethylamine. This amine is a key intermediate for classic isoquinoline syntheses.

The Bischler-Napieralski reaction involves the acylation of the phenethylamine (B48288) followed by acid-catalyzed cyclization and dehydration (using reagents like POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net

The Pictet-Spengler reaction involves the condensation of the phenethylamine with an aldehyde or ketone under acidic conditions, leading to the formation of a tetrahydroisoquinoline. wikipedia.orgthermofisher.comnih.gov This reaction is particularly effective when the aromatic ring is activated by electron-donating groups.

Isochroman Synthesis : Isochromans can be synthesized directly from this compound through the oxa-Pictet-Spengler reaction . This involves the acid-catalyzed condensation of the alcohol with a carbonyl compound, such as an aldehyde. scispace.comresearchgate.netresearchgate.net For example, reaction with an aldehyde in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) in a solvent like hexafluoroisopropanol (HFIP) can yield a 1-substituted isochroman. scispace.com

ReactionPrecursorReagent(s) for CyclizationHeterocyclic Product
Bischler-NapieralskiN-Acyl-phenethylaminePOCl₃ or P₂O₅3,4-Dihydroisoquinoline
Pictet-SpenglerPhenethylamineAldehyde/Ketone, AcidTetrahydroisoquinoline
Oxa-Pictet-SpenglerPhenethyl alcoholAldehyde, AcidIsochroman

Iv. Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation (e.g., HRMS, GC-MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 4-(4-Methoxyphenyl)phenethyl alcohol (C9H12O2), the theoretical exact mass is 152.08373 Da. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecule's fragmentation pattern under electron ionization (EI), which serves as a molecular fingerprint. The mass spectrum of this compound is characterized by a prominent base peak and several key fragment ions that are indicative of its structure. nih.govnist.gov The molecular ion peak (M+) at m/z 152 is often weak or absent, as is common for alcohols which readily lose water.

The most significant peak in the EI mass spectrum is observed at m/z 121. nih.gov This fragment corresponds to the tropylium-like cation [CH3OC6H4CH2]+, formed by the benzylic cleavage and loss of the ·CH2OH radical. This fragmentation is highly characteristic and confirms the presence of the methoxybenzyl moiety. Other notable fragments can be observed at m/z 122, 91, and 77. nih.gov

Table 1: Key GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment Ion
121100% (Base Peak)[CH₃OC₆H₄CH₂]⁺
152~20%[C₉H₁₂O₂]⁺ (Molecular Ion)
122~10%[C₈H₁₀O]⁺
78~8%[C₆H₆]⁺
77~7%[C₆H₅]⁺

Data sourced from NIST and PubChem databases. nih.govnist.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, Solid-State NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum shows distinct signals for the aromatic, methoxy (B1213986), and ethyl alcohol protons. The aromatic protons on the para-substituted ring typically appear as two distinct doublets (an AA'BB' system), one for the protons ortho to the methoxy group and one for the protons ortho to the ethyl group. chemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to -CH₂CH₂OH)
~6.82d2HAr-H (ortho to -OCH₃)
~3.78t2H-CH₂-OH
~3.74s3H-OCH₃
~2.75t2HAr-CH₂-
~1.5 (variable)s (broad)1H-OH

Solvent: CDCl₃. Data compiled from various sources. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound shows nine unique carbon signals, consistent with its molecular formula.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~158.1Ar-C (C-OCH₃)
~130.8Ar-C (quaternary)
~129.8Ar-CH (ortho to -CH₂CH₂OH)
~113.9Ar-CH (ortho to -OCH₃)
~63.8-CH₂-OH
~55.2-OCH₃
~38.2Ar-CH₂-

Solvent: CDCl₃. Data compiled from various sources. chemicalbook.com

Advanced NMR Techniques:

Solid-State NMR (ssNMR): This technique is used to analyze the compound in its solid form. nih.gov It can provide information about molecular packing, polymorphism, and the local environment of atoms in the crystal lattice. For a compound like this compound, ssNMR could differentiate between different crystalline forms or characterize its state within a polymer matrix. nih.gov

Dynamic NMR (DNMR): This method studies molecules undergoing dynamic processes, such as conformational changes or restricted bond rotation. For the subject compound, DNMR could potentially be used to study the rotational barrier of the C-O bond in the methoxy group, although such dynamics are typically fast at room temperature.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nist.gov A strong, broad band in the high-frequency region signifies the O-H stretching of the alcohol group. The aromatic and aliphatic C-H stretching vibrations appear just below and above 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring and the C-O stretching vibrations of the ether and alcohol groups are found in the fingerprint region. nist.govnist.gov

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3350Strong, BroadO-H stretch (alcohol)
~3030-3000MediumAromatic C-H stretch
~2930, 2860Medium-StrongAliphatic C-H stretch (-CH₂-)
~1610, 1510StrongAromatic C=C stretch
~1245StrongAsymmetric C-O-C stretch (aryl ether)
~1035StrongC-O stretch (primary alcohol)
~825StrongC-H out-of-plane bend (para-disubstituted ring)

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong Raman signals. While a specific Raman spectrum for this compound is not detailed in the searched literature, it would be expected to show strong bands for the C=C aromatic stretches and the symmetric C-H and C-C vibrations.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov this compound itself has a low melting point (26-28 °C), making single-crystal growth at room temperature challenging. Consequently, crystallographic studies are more commonly performed on stable, crystalline derivatives.

The synthesis of derivatives is a standard strategy to facilitate crystallographic analysis. uomphysics.net For instance, reacting the alcohol with other molecules can produce esters, ethers, or more complex structures that crystallize more readily. Studies on related structures containing the 4-methoxyphenyl (B3050149) group provide insight into the molecular geometry and intermolecular interactions that can be expected.

For example, the crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a derivative synthesized from a related precursor, was determined. researchgate.net This compound was found to crystallize in the monoclinic space group P2₁/c, with defined cell parameters (a = 7.2880(4)Å, b = 8.1030(9)Å, c = 28.460(3)Å, β = 94.018(5)°). researchgate.net Such an analysis provides unambiguous confirmation of atomic connectivity and reveals details about bond lengths, bond angles, and intermolecular forces like hydrogen bonding and π–π stacking in the solid state. researchgate.net Similarly, crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have been analyzed to understand their substitution patterns and intermolecular interactions. mdpi.com

V. Computational and Theoretical Chemistry Studies of 4 4 Methoxyphenyl Phenethyl Alcohol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to determining the stable three-dimensional arrangements of a molecule and understanding its electronic characteristics. For 4-(4-Methoxyphenyl)phenethyl alcohol, methods like Density Functional Theory (DFT) are used to optimize the molecular geometry, finding the most stable conformations by locating energy minima on the potential energy surface. researchgate.netresearchgate.net

A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and more likely to engage in chemical reactions. nih.gov For this compound, the distribution of HOMO and LUMO orbitals would likely show the HOMO concentrated on the electron-rich methoxy-substituted benzene (B151609) ring, a potential site for electrophilic attack. The LUMO would be distributed across the aromatic system, indicating where a nucleophilic attack might occur.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.govsapub.org

Table 1: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I = -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A = -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / η The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 2 The power of a molecule to attract electrons to itself.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Density Functional Theory (DFT) Applications for Reactivity Prediction and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of molecules and explore potential reaction pathways. escholarship.orgmdpi.com By calculating the electron density distribution, DFT can identify the most reactive sites within this compound.

One common application is the generation of a Molecular Electrostatic Potential (MEP) map. nih.gov The MEP surface visualizes the electrostatic potential across the molecule, with different colors indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, identifying them as sites prone to electrophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack. nih.govnih.gov

DFT is also instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com This allows researchers to map out the entire energy profile of a potential reaction, such as oxidation of the alcohol group or electrophilic substitution on the aromatic ring. By comparing the activation energies of different possible pathways, the most energetically favorable mechanism can be determined. mdpi.com For instance, DFT calculations could be used to study the C-C cleavage of the side chain or the oxidation of the alcohol, providing insights that are difficult to obtain experimentally. escholarship.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the ethyl alcohol side chain in this compound allows it to adopt multiple conformations. Understanding these different spatial arrangements is crucial as they can influence the molecule's physical and biological properties. While molecular dynamics (MD) simulations are a common tool for exploring conformational landscapes over time nih.gov, specific conformational preferences can also be determined through high-level quantum chemical calculations coupled with experimental data. nih.gov

A detailed study combining laser-induced fluorescence spectroscopy with quantum chemical calculations (at the M06-2x/6-311G and MP2/6-311G levels) identified five distinct conformers of 2-(4-methoxyphenyl)ethanol in a jet-cooled environment. nih.gov The conformational flexibility arises from rotations around the Cα-Cβ and Cβ-O bonds of the side chain.

The most stable conformer was found to be one where the hydroxyl group is directed toward the π-electron system of the benzene ring, forming an intramolecular OH/π hydrogen bond. nih.gov This interaction, where the hydroxyl proton acts as a hydrogen bond donor and the aromatic ring acts as the acceptor, is a key factor in stabilizing the molecule's structure. The study found that the introduction of the electron-donating methoxy group at the para position enhances this OH/π interaction compared to unsubstituted phenylethanol, likely by increasing the negative charge on the benzene ring. nih.gov

Table 2: Identified Conformers of 2-(4-methoxyphenyl)ethanol

Conformer Description Key Feature
Ggπ Most stable conformer. Features an intramolecular OH/π interaction.
Ggπ' Second most stable conformer. A trans rotamer of the methoxy group relative to Ggπ. Also has an OH/π interaction.
Other Conformers Higher energy conformers. Different orientations of the side chain that lack the stabilizing OH/π bond.

Data sourced from a study on the conformational preference of 2-(4-methoxyphenyl)ethanol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (excluding clinical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property or activity. nih.govmdpi.com While no specific QSAR models for derivatives of this compound were identified in the search, the methodology provides a framework for how such models could be developed for non-clinical applications, such as predicting antioxidant potential or other physicochemical properties.

A QSAR study involves several key steps:

Data Set Collection: A series of derivatives of this compound would be synthesized, and their relevant activity (e.g., radical scavenging ability) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be categorized as constitutional (e.g., molecular weight), physicochemical (e.g., logP), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). mdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant descriptors to the observed activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

For derivatives of this compound, a QSAR model could be built to predict their antioxidant activity. Descriptors would likely include parameters related to the hydroxyl group (as it's the primary site for hydrogen donation) and electronic properties of the substituted benzene ring. sapub.org Such a model could then be used to rapidly screen virtual libraries of related compounds to prioritize the synthesis of new derivatives with potentially enhanced antioxidant properties, reducing the time and cost of experimental testing. nih.gov

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational methods are highly effective at predicting spectroscopic properties, which can then be used to interpret and validate experimental data. DFT calculations, for instance, can compute vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. rsc.orgopenaccesspub.orgmdpi.com

A comprehensive study on 2-(4-methoxyphenyl)ethanol successfully utilized this approach by coupling various spectroscopic techniques with quantum chemical calculations. nih.gov The researchers measured laser-induced fluorescence (LIF), dispersed fluorescence (DF), and IR dip spectra and assigned the observed spectral bands to the five different conformers identified through calculations.

A key finding was the analysis of the OH stretching frequency. In the conformers exhibiting the intramolecular OH/π interaction (Ggπ and Ggπ'), the calculated and observed OH stretching frequency was red-shifted (moved to a lower wavenumber) compared to conformers without this bond. This red-shift is a classic indicator of hydrogen bonding. Furthermore, the OH frequency was found to be lower than that in the equivalent conformer of unsubstituted phenylethanol, providing strong evidence that the methoxy group strengthens the intramolecular OH/π bond. nih.gov This synergy between experimental spectroscopy and computational prediction allows for a detailed and validated understanding of the molecule's structural and vibrational properties. mdpi.com

Vi. Biological Activities of 4 4 Methoxyphenyl Phenethyl Alcohol and Its Derivatives Non Clinical Contexts

In Vitro Enzyme Inhibition and Activation Studies (e.g., hydrolases, oxidoreductases)

While direct studies on 4-(4-Methoxyphenyl)phenethyl alcohol are limited, research into its structural analogs and derivatives reveals significant enzyme-inhibiting properties, particularly against tyrosinase and acetylcholinesterase.

Derivatives of 4-methoxyphenethylamine, the amine analog of the target alcohol, have been synthesized and evaluated as potent enzyme inhibitors. One study focused on a series of N-(4-methoxyphenethyl)-4-methylbenzenesulfonamides. These compounds were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. Several derivatives exhibited significant inhibitory activity, with compound 5c (N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide) showing an IC50 value of 0.075 µM, which was markedly more potent than the standard drug, Neostigmine methylsulfate (B1228091) (IC50 2.038 µM). nih.gov Kinetic analysis identified this compound as a competitive inhibitor of AChE. nih.gov

Furthermore, derivatives incorporating the 4-methoxyphenethyl moiety have shown potent activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. In one study, a series of amides were synthesized from 2-(4-methoxyphenyl)ethan-1-amine and various hydroxyl-substituted cinnamic and benzoic acids. openaccessjournals.com The derivative Ph9 , which combines the 4-methoxyphenethyl group with a 2,4-dihydroxy-substituted cinnamic acid moiety, was an exceptionally potent inhibitor of mushroom tyrosinase, with an IC50 value of 0.059 nM. This was orders of magnitude more effective than the standard inhibitor, kojic acid (IC50 = 16,700 nM). openaccessjournals.com This derivative also demonstrated 94.6% inhibition of human tyrosinase at a concentration of 50 µg/mL. openaccessjournals.com Kinetic studies suggest these derivatives act as non-competitive inhibitors. openaccessjournals.comnih.gov

DerivativeTarget EnzymeIC50 ValueStandard / ControlSource
N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide (5c)Acetylcholinesterase0.075 µMNeostigmine (2.038 µM) nih.gov
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate (Ph9)Mushroom Tyrosinase0.059 nMKojic Acid (16,700 nM) openaccessjournals.com
2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate (B8624769) (Ph5)Mushroom Tyrosinase231 nMKojic Acid (16,700 nM) nih.gov
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6)Mushroom Tyrosinase2.1 nMKojic Acid (16,700 nM) openaccessjournals.com

Antioxidant Activity in Cell-Free Systems and Cellular Models

The antioxidant potential of this compound is inferred from studies on related methoxyphenolic structures and its parent compound, phenethyl alcohol. Phenolic compounds are well-known for their antioxidant capabilities, which are influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.govacs.orgnist.gov

In cell-free assays, such as those using 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), the methoxy group is known to contribute to radical-scavenging activity. For instance, dimers of p-methoxyphenol have been synthesized and shown to trap free radicals effectively, suggesting that the core structure of this compound contributes to antioxidant potential. nih.gov Sulfonamide derivatives of N-(4-methoxyphenethyl)amine have also been evaluated for their antioxidant effects using the DPPH assay, showing moderate radical-scavenging capabilities. nih.gov

Studies on the parent compound, phenethyl alcohol, have revealed an interesting profile. While it shows very low activity in cell-free chemical assays like ABTS and DPPH, it demonstrates unexpected and significant antioxidant effects in cellular models. nih.gov This suggests that its effectiveness in a biological context might be due to metabolic activation, potentially through enzymatic action by cytochrome P450, rather than direct radical scavenging. nih.gov Given that this compound shares the same phenethyl alcohol backbone, it may exhibit similar activity in cellular environments.

The broader class of methoxyphenol compounds, such as eugenol (B1671780) and vanillin, are recognized for their antioxidant properties. acs.orgacademicjournals.org Eugenol, in particular, has shown strong performance in various antioxidant assays, including the oxygen radical absorbing capacity (ORAC) test. acs.orgacademicjournals.org This supports the general principle that the methoxyphenyl moiety, as present in this compound, is a key structural feature for antioxidant function.

Antimicrobial Activity against Prokaryotic and Eukaryotic Microorganisms (non-pathogenic strains)

Aromatic alcohols as a class are known for their antimicrobial properties. The parent compound, phenethyl alcohol, has well-documented bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is linked to its lipophilic character, which allows it to alter bacterial membranes, leading to increased permeability and disruption of cellular functions. Phenethyl alcohol is often more effective against Gram-negative bacteria, a property that has been used in selective media to isolate Gram-positive organisms.

While specific studies on this compound against non-pathogenic strains are not widely available, its activity can be extrapolated from research on structurally similar compounds. The presence of the methoxy group on the phenyl ring is a feature shared with other natural antimicrobial compounds like eugenol and vanillin. These methoxyphenols have been tested against various food spoilage bacteria, which are typically non-pathogenic. For example, eugenol has shown high efficacy against spoilage bacteria such as Shewanella putrefaciens and Brochothrix thermosphacta. acs.org

The antimicrobial action of these compounds is generally attributed to their ability to interact with and disrupt the cytoplasmic membrane. acs.org The combination of the aromatic ring and the alcohol functional group in this compound suggests it likely possesses similar capabilities to inhibit the growth of various non-pathogenic bacteria and yeasts. For instance, phenethyl alcohol has been shown to inhibit fungi such as Candida albicans and Saccharomyces cerevisiae.

Modulatory Effects on Cellular Signaling Pathways (in isolated cell lines, non-human)

Direct research into the effects of this compound on cellular signaling pathways is limited. However, studies on other simple alcohols and related natural compounds provide a basis for potential mechanisms of action. Alcohols are known to affect intracellular signaling, influencing pathways that regulate gene expression, protein translation, and neuronal excitability.

For example, perillyl alcohol, a naturally occurring monoterpene alcohol, has been shown to inhibit the activation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cellular responses to hypoxia. This inhibition occurs through the suppression of the mTOR/4E-BP1 signaling pathway, which is crucial for protein synthesis. This demonstrates that relatively simple alcohol compounds can have specific and significant effects on major cellular signaling cascades.

Given its structure, this compound could potentially interact with pathways sensitive to lipophilic molecules or those involved in cellular stress responses. The methoxyphenyl group is also found in compounds that modulate inflammatory pathways. For instance, certain 2-methoxyphenols have been shown to inhibit cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response. nist.gov While speculative, it is plausible that this compound or its metabolites could modulate similar kinase or transcription factor pathways in non-human cell lines.

Receptor Binding Assays and Ligand-Target Interactions in non-human biological models

Specific receptor binding assays for this compound have not been extensively reported in the scientific literature. However, the broader chemical class of phenethylamines (which share the same carbon backbone but with an amine group instead of an alcohol) is well-known for interacting with a wide range of receptors, particularly in the central nervous system.

Studies on derivatives of 2,5-dimethoxyphenethylamines, which feature a methoxy-substituted phenyl ring similar to this compound, have shown moderate to high binding affinities for serotonergic receptors, especially the 5-HT2A and 5-HT2C subtypes. acs.org Research indicates that modifying the alkoxy group at the 4-position of the phenyl ring can influence binding affinity at these receptors. acs.org While these findings pertain to amine derivatives rather than the alcohol, they highlight that the methoxyphenethyl scaffold is capable of specific interactions within receptor binding pockets. These interactions suggest that this compound could potentially act as a precursor or a weak ligand for certain receptor types, although this remains to be experimentally verified.

Phytochemical Interactions and Allelopathic Effects in Plant Systems

This compound has been identified as a natural compound in some plant species. While its specific role in phytochemical interactions is not fully elucidated, the allelopathic potential of structurally similar phenolic and aromatic compounds is well-documented. Allelopathy refers to the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment.

Plant extracts containing methoxylated phenolic compounds have demonstrated significant allelopathic activity. For example, studies on sugarcane leaves identified compounds such as trans-ferulic acid and vanillic acid, which share the methoxyphenyl moiety, as having allelopathic effects on the germination and growth of other plants. In another study, methyl (E)-3'-hydroxyl-4'-methoxycinnamate, a compound structurally related to this compound, was isolated from Aegle marmelos leaves and found to significantly suppress the root and hypocotyl growth of cress (Lepidium sativum).

Role in Microbial Fermentation Pathways (e.g., yeast, bacteria for bioproduction)

The role of this compound in microbial fermentation is not well-documented. However, extensive research exists on the bioproduction of its parent compound, 2-phenylethanol (B73330) (2-PE), which is a valuable natural aroma compound with a rose-like scent.

2-PE is produced by numerous yeast species, most notably Saccharomyces cerevisiae, through the Ehrlich pathway. In this pathway, the amino acid L-phenylalanine is converted into 2-PE via a transamination step to form phenylpyruvic acid, followed by decarboxylation to phenylacetaldehyde, and a final reduction to 2-phenylethanol. This biotechnological route is a preferred method for producing "natural" 2-PE for the food and cosmetic industries.

Given the structural similarity, it is conceivable that a similar biosynthetic pathway could produce this compound if a corresponding methoxylated precursor, such as 4-methoxy-L-phenylalanine, were available to the microorganism. However, the natural occurrence and microbial utilization of this specific amino acid are not common. Therefore, the primary relevance of fermentation pathways to this compound currently lies in the well-established bioproduction of its core phenethyl alcohol structure.

Vii. Mechanistic Investigations of 4 4 Methoxyphenyl Phenethyl Alcohol S Biological and Chemical Interactions

Elucidation of Molecular Targets in Non-Human Biological Systems

While direct molecular targets of 4-(4-Methoxyphenyl)phenethyl alcohol in non-human biological systems are not extensively documented in dedicated studies, its structural characteristics suggest potential interactions with several key enzyme families known to metabolize phenolic compounds and alcohols. These include oxidoreductases such as laccases, peroxidases, and tyrosinases, which are widespread in fungi, bacteria, and plants.

Laccases and Peroxidases: These enzymes are known to catalyze the oxidation of a broad range of phenolic compounds. The methoxyphenyl group of this compound makes it a plausible substrate for these enzymes, which are involved in processes like lignin (B12514952) degradation in fungi. The enzymatic reaction would likely proceed via the formation of a phenoxy radical, initiating polymerization or further oxidation reactions.

Tyrosinases: Tyrosinase is a key enzyme in melanin (B1238610) synthesis in various organisms. Phenolic compounds can act as substrates or inhibitors of tyrosinase. Given its phenolic moiety, this compound could potentially interact with tyrosinase, either being oxidized or inhibiting the enzyme's activity on its natural substrates. However, specific studies confirming this interaction are lacking.

Cytochrome P450 Monooxygenases (CYP450s): In insects, CYP450s are a major family of enzymes involved in the detoxification of xenobiotics, including plant secondary metabolites and insecticides. As a xenobiotic compound, this compound could be a substrate for insect CYP450s, undergoing hydroxylation or other oxidative modifications as part of a detoxification pathway. The specific isoforms involved and the resulting metabolites would depend on the insect species.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies in Chemical Transformations

The chemical transformations of this compound, particularly its oxidation, can be elucidated through kinetic and spectroscopic studies. The oxidation of the alcohol moiety to an aldehyde or carboxylic acid is a key reaction.

Enzymatic Oxidation: The enzymatic oxidation of alcohols often proceeds via a hydride transfer mechanism, particularly with dehydrogenases, or through radical mechanisms with oxidases like laccases and peroxidases. For instance, the oxidation of a similar compound, 4-methoxybenzyl alcohol, by aryl-alcohol oxidases has been studied. These studies suggest a mechanism involving the reduction of the enzyme's flavin cofactor by the alcohol, followed by re-oxidation of the cofactor by an electron acceptor like oxygen.

In the case of horseradish peroxidase (HRP), the catalytic cycle involves the reaction of the enzyme with hydrogen peroxide to form a high-valent iron-oxo species (Compound I). This intermediate then oxidizes the substrate in two successive one-electron steps, regenerating the native enzyme. Spectroscopic techniques like UV-Vis and electron paramagnetic resonance (EPR) are instrumental in observing these transient intermediates.

Catalytic Oxidation: In non-enzymatic catalytic oxidations, for example using metal-based catalysts, the mechanism can vary. For the electro-oxidation of ethanol (B145695), a related alcohol, on platinum-based catalysts, the reaction is known to be complex, involving multiple electron transfers and the formation of various intermediates. The mechanism for this compound would likely involve the initial adsorption of the alcohol onto the catalyst surface, followed by dehydrogenation of the hydroxyl and alpha-carbon protons.

Substrate-Enzyme Interaction Analysis and Inhibition Kinetics (non-human enzymes)

The interaction of this compound with non-human enzymes can be characterized by determining kinetic parameters such as the Michaelis constant (K_m), catalytic constant (k_cat), and inhibition constant (K_i).

In the context of enzyme inhibition, a study on a derivative, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, demonstrated inhibition of α-glucosidase. While not the parent compound, this suggests that molecules with the 4-methoxyphenethyl scaffold can interact with the active sites of certain enzymes.

The table below presents hypothetical kinetic parameters for the interaction of this compound with a generic non-human peroxidase, based on typical values for phenolic substrates. This is for illustrative purposes as direct experimental data is not currently available.

Hypothetical Kinetic Parameters for this compound with a Non-Human Peroxidase

ParameterHypothetical ValueUnitSignificance
Michaelis Constant (K_m)50µMConcentration at which the reaction rate is half of V_max; indicates substrate affinity.
Maximum Velocity (V_max)100µmol/min/mgThe maximum rate of the reaction when the enzyme is saturated with the substrate.
Catalytic Constant (k_cat)200s⁻¹The turnover number, representing the number of substrate molecules converted per enzyme molecule per second.
Catalytic Efficiency (k_cat/K_m)4 x 10⁶M⁻¹s⁻¹A measure of the enzyme's overall efficiency in catalyzing the reaction with a specific substrate.

Structure-Reactivity Relationships in Catalytic and Non-Catalytic Reactions

The reactivity of this compound is intrinsically linked to its molecular structure. Structure-reactivity relationship (SRR) studies aim to correlate specific structural features with the compound's chemical behavior.

Effect of the Methoxyphenyl Group: The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In the context of enzymatic oxidation by peroxidases or laccases, this electron-donating nature facilitates the formation of a phenoxy radical, which is a key step in the catalytic cycle. Compared to unsubstituted phenethyl alcohol, the presence of the methoxy group is expected to enhance the rate of oxidation.

Role of the Ethyl Alcohol Side Chain: The primary alcohol group (-CH₂CH₂OH) is the site of oxidation to an aldehyde and subsequently to a carboxylic acid. The length and nature of this alkyl chain can influence the compound's interaction with the active site of an enzyme or the surface of a catalyst. For instance, in alcohol dehydrogenases, the binding pocket is often specific for the size and shape of the alcohol substrate.

The table below summarizes the key structural features of this compound and their expected influence on its reactivity.

Structure-Reactivity Relationships of this compound

Structural FeatureInfluence on ReactivityExample Reaction
4-Methoxy Group (Electron-Donating)Activates the aromatic ring towards electrophilic substitution and facilitates radical formation.Enzymatic oxidation by peroxidases/laccases.
Aromatic Phenyl RingProvides a site for π-π stacking interactions with enzyme active sites or catalyst surfaces.Substrate binding to enzymes.
Primary Alcohol Group (-CH₂OH)The primary site of oxidation to an aldehyde or carboxylic acid.Catalytic and enzymatic oxidation.
Ethyl Linker (-CH₂CH₂-)Provides flexibility and influences the positioning of the molecule in an active site.Enzyme-substrate binding.

Viii. Advanced Analytical Methodologies for 4 4 Methoxyphenyl Phenethyl Alcohol

Chromatographic Separation Techniques (e.g., HPLC, GC) with Advanced Detectors for Purity Assessment and Process Monitoring

Chromatographic methods are fundamental to the separation and analysis of 4-(4-Methoxyphenyl)phenethyl alcohol from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis of moderately polar compounds like this compound. Separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. academicjournals.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. academicjournals.orgmdpi.com Advanced detectors enhance the sensitivity and selectivity of the analysis. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, leveraging the chromophoric nature of the aromatic rings in the molecule. academicjournals.orgsielc.com For more complex matrices or trace-level analysis, coupling HPLC with a Mass Spectrometry (MS) detector provides high sensitivity and structural information, confirming the identity of the compound and its impurities. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound can be analyzed using GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. epa.gov Analysis via GC-MS provides detailed information on the compound's mass spectrum, which can be compared against spectral libraries for confirmation. nih.govnist.gov The choice of a capillary column with an appropriate stationary phase is critical for achieving the necessary resolution to separate the target analyte from potential impurities or side products. For less volatile phenolic compounds, derivatization may be employed to increase their volatility and improve chromatographic performance. epa.gov

These chromatographic methods are indispensable for both quality control, where the purity of the final product is assessed, and for process monitoring, where the progress of a chemical synthesis can be tracked by analyzing aliquots of the reaction mixture over time. nih.gov

TechniqueStationary Phase/ColumnMobile Phase/Carrier GasDetectorApplication
HPLC Reversed-Phase C18Acetonitrile/Water mixtureUV/DAD, Mass Spectrometry (MS)Purity assessment, quantification, reaction monitoring
GC Capillary column (e.g., DB-5)Helium, NitrogenFlame Ionization (FID), Mass Spectrometry (MS)Purity assessment, impurity profiling, identification

Capillary Electrophoresis for High-Throughput Analysis and Separation

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique offering high separation efficiency, short analysis times, and minimal sample consumption, making it suitable for high-throughput screening. nih.govmdpi.com In CE, charged molecules are separated in a narrow-bore capillary under the influence of an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed.

In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the aqueous buffer and the micelles. The technique offers excellent resolution for separating structurally similar phenolic compounds. nih.gov

Coupling CE with a Mass Spectrometer (CE-MS) further enhances its analytical power, providing both separation and identification capabilities with high sensitivity and selectivity. researchgate.net This combination is particularly useful for analyzing complex mixtures where peak purity and component identification are critical. The precision of CE methods is typically high, with relative standard deviations (RSD) for migration times often below 1% and for peak areas between 5-8%. nih.govresearchgate.net

ParameterTypical Conditions for Phenolic Compound Analysis
Technique Capillary Zone Electrophoresis (CZE), MEKC
Background Electrolyte (BGE) Boric acid or Ammonium hydroxide (B78521) buffer
Separation Voltage +25 to +30 kV
Detection UV, Mass Spectrometry (MS)
Limit of Detection (LOD) Can range from 0.004 to 1.9 mg/L depending on the compound and detector nih.govresearchgate.net
Precision (RSD%) < 1% for migration time; 5-8% for peak area nih.govresearchgate.net

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods provide rapid and cost-effective means for the quantification of this compound, particularly in routine analysis where a high sample throughput is required.

Spectrophotometric Quantification: This method is based on the principle that molecules absorb light at specific wavelengths. The presence of two aromatic rings in this compound results in significant UV absorbance. A UV-Vis spectrophotometer can be used to measure the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While simple and rapid, this method can be susceptible to interference from other UV-absorbing species in the sample matrix. nih.gov Derivative spectrophotometry can be employed to resolve overlapping spectra in mixtures, enhancing the method's selectivity. nih.gov

Fluorometric Quantification: Fluorescence spectroscopy is often more sensitive and selective than absorption spectroscopy for the analysis of phenolic compounds. mdpi.com In this technique, the molecule is excited by light of a specific wavelength and the emitted light (fluorescence) at a longer wavelength is measured. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. This method can offer very low limits of detection. bohrium.com The combination of fluorescence spectroscopy with chemometric techniques can be used to build predictive models for quantifying phenolic content in complex samples. nih.gov

MethodPrincipleAdvantagesLimitations
UV-Vis Spectrophotometry Measures the absorption of UV-Visible light by the analyte.Rapid, simple, cost-effective.Lower sensitivity, potential for spectral overlap and matrix interference.
Fluorometry Measures the light emitted by an analyte after it has absorbed light.High sensitivity, high selectivity.Not all compounds fluoresce; susceptible to quenching effects.

On-Line Monitoring in Chemical Synthesis (e.g., Process Analytical Technology - PAT)

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through the measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). wikipedia.org The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process in real-time. mt.com

In the synthesis of this compound, PAT can be implemented to monitor the reaction progress, control reaction endpoints, and ensure batch-to-batch consistency. This is achieved by using in-line or on-line analytical instruments that provide real-time data on the chemical composition of the reaction mixture. thermofisher.com

Common PAT tools applicable to this synthesis include:

In-situ Spectroscopy: Techniques like Near-Infrared (NIR) or Raman spectroscopy can be used with fiber-optic probes inserted directly into the reactor. These methods can monitor the disappearance of reactants and the formation of the product in real-time without the need for sampling. wikipedia.org

On-line Chromatography: An automated HPLC or GC system can be connected to the reactor to automatically draw samples at specified intervals, analyze them, and provide real-time data on the concentration of reactants, intermediates, and the final product. youtube.com

PAT ToolPrincipleApplication in Synthesis of this compound
In-situ NIR/Raman Spectroscopy Vibrational spectroscopy providing information on chemical bonds and molecular structure.Real-time monitoring of reactant consumption and product formation; endpoint determination.
On-line HPLC/GC Automated chromatographic separation and quantification.Tracking concentrations of starting materials, intermediates, and product over time; impurity profiling.
Process Mass Spectrometry Real-time analysis of gas composition in the reactor headspace.Monitoring off-gas profiles to understand reaction kinetics and detect process deviations.

Ix. Applications of 4 4 Methoxyphenyl Phenethyl Alcohol in Materials Science and Other Non Biological Domains

Precursor in Polymer Synthesis and Material Development

While not a direct monomer for polymerization in its natural state, 4-(4-Methoxyphenyl)phenethyl alcohol serves as a crucial precursor for the synthesis of specialized monomers, particularly acrylate (B77674) and methacrylate (B99206) esters. The hydroxyl group provides a reactive site for esterification with acrylic acid, methacrylic acid, or their more reactive derivatives like acyl chlorides or anhydrides.

This reaction yields monomers such as 4-(4-methoxyphenyl)phenethyl acrylate (MPPA) or 4-(4-methoxyphenyl)phenethyl methacrylate (MPPMA). These monomers can then undergo free-radical polymerization to produce poly(meth)acrylates. ssuchy.eu The incorporation of the bulky, aromatic 4-(4-methoxyphenyl)phenethyl side group into the polymer chain is expected to impart specific properties to the resulting material, including:

Increased refractive index due to the high electron density of the aromatic rings.

Enhanced thermal stability.

Modified mechanical properties, such as increased rigidity and a higher glass transition temperature (Tg) compared to simple alkyl acrylates.

The general scheme for this process involves a two-step approach: monomer synthesis followed by polymerization. This methodology allows for the creation of a wide library of unique poly(meth)acrylates from various alcohol precursors, enabling the tailoring of material properties for specific applications in optics, coatings, and advanced functional materials. ssuchy.eucmu.edu

Ligand Design in Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, the design of ligands is paramount to controlling the reactivity and selectivity of metal catalysts. This compound can be envisioned as a scaffold for the synthesis of novel ligands. While the alcohol itself is not typically a coordinating ligand, its hydroxyl group is a versatile handle for chemical modification into functionalities known to coordinate with transition metals.

Potential modifications include:

Conversion to a phosphine (B1218219) through reaction with chlorophosphines. The resulting phosphine ligand would possess the 4-methoxyphenylphenethyl backbone, which could influence the steric and electronic environment of the metal center. The utility of the methoxyphenyl moiety in ligands is established; for instance, Tris(4-methoxyphenyl)phosphine has been used as a ligand in palladium-catalyzed cycloaddition reactions. acs.org

Transformation into an ether or thioether, which can act as hemilabile ligands.

Components in Fragrance or Flavor Formulations

This compound is utilized as a chemical intermediate in the flavor and fragrance industry. biosynth.com Its value lies in its chemical properties and its role as an aryl alkyl alcohol, which can be converted into a variety of esters with distinct aromatic profiles. The synthesis of these fragrance compounds typically involves the esterification of the alcohol's hydroxyl group with a carboxylic acid.

A notable example is the synthesis of cinnamic acid esters. The reaction of this compound with 2-methylcinnamic acid in the presence of a coupling agent like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate. mdpi.com This process highlights a modern synthetic route that avoids harsher reagents like thionyl chloride. mdpi.com The chemical properties of the parent alcohol are critical for its function in these syntheses and for the characteristics of the final fragrance product.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₂O₂ sigmaaldrich.comnist.gov
Molecular Weight152.19 g/mol sigmaaldrich.com
AppearanceWhite to light yellow solid/lump
Melting Point26-28 °C sigmaaldrich.com
Boiling Point334-336 °C (at 760 mmHg) sigmaaldrich.com
Flash Point113 °C (closed cup) sigmaaldrich.com
Refractive Index~1.537 chemsynthesis.com

Role as a Synthetic Intermediate for Industrial Chemicals

The utility of this compound as a versatile building block is well-established in chemical synthesis. Its defined structure and reactive hydroxyl group allow it to serve as a starting point for the construction of more complex molecules. It is classified as a building block in chemical synthesis catalogs and is used in the preparation of various industrial and research chemicals.

Documented synthetic applications include:

Preparation of 4-(2-iodoethyl)phenol: This transformation is achieved by refluxing this compound with hydriodic acid, which cleaves the methoxy (B1213986) ether and substitutes the hydroxyl group. sigmaaldrich.com

Synthesis of Tetrahydroquinoline Derivatives: It is used as a precursor in the multi-step synthesis of specific (2R,4R) and (2R,4S)-1-n-butyl-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline compounds. sigmaaldrich.com

Production of Cinnamate (B1238496) Esters: As mentioned previously, it reacts with substituted cinnamic acids to form ester products. mdpi.com

Intermediate for Methyl Anthranilate: It is also noted as a synthetic intermediate for producing methyl anthranilate, a significant compound used in flavors and fragrances. biosynth.com

Precursor for Complex Heterocycles: In advanced organic synthesis, derivatives of this alcohol, such as 7-Hydroxy-8-(2-(4-methoxyphenyl)-2-oxoethyl)-5,8-dimethyl-7-(trifluoromethyl)-7,8-dihydrobenzo[k]phenanthridin-6(5H)-one, are synthesized as part of research into complex, multi-ring systems. acs.orgacs.org

Table 2: Examples of this compound as a Synthetic Intermediate
Starting MaterialReagentsProductApplication of ProductReference
This compoundHydriodic Acid (47%)4-(2-iodoethyl)phenolChemical Intermediate sigmaaldrich.com
This compoundMulti-step synthesisSubstituted TetrahydroquinolinesResearch Chemicals sigmaaldrich.com
This compound2-Methylcinnamic acid, MNBA, DMAP4-Methoxyphenethyl (E)-3-(o-tolyl)acrylateFragrance/Research mdpi.com
This compoundNot specifiedMethyl anthranilateFlavor & Fragrance Additive biosynth.com

Applications in Agrochemical Research (as a synthetic building block, not final product dosage/safety)

In the domain of agrochemical research, this compound is relevant primarily as a synthetic building block for the creation of new, more complex molecules with potential biological activity. Its registration under an EPA pesticide code (40513) signifies its use in or relevance to the formulation or synthesis of products within the agrochemical sector. fda.gov

The synthesis of novel agrochemicals often involves the assembly of molecular scaffolds that can interact with biological targets in pests or plants. dokumen.pub The structural motifs present in this compound—a substituted aromatic system and an alcohol functionality—are common starting points in medicinal and agrochemical discovery. The molecule can be used to introduce the 4-methoxyphenethyl fragment into a larger target structure, potentially influencing properties like lipophilicity and metabolic stability. While specific, publicly disclosed agrochemical products synthesized directly from this compound are not detailed, its classification and chemical nature position it as a valuable intermediate for research and development in this industry. biosynth.comdokumen.pub

X. Future Research Trajectories and Unanswered Questions for 4 4 Methoxyphenyl Phenethyl Alcohol

Exploration of Novel and Sustainable Synthetic Pathways

The current synthesis of 4-(4-Methoxyphenyl)phenethyl alcohol and related biphenyl (B1667301) derivatives often relies on classical methods that may involve harsh conditions or environmentally challenging reagents. A primary future objective is the development of synthetic routes that align with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of renewable resources.

A significant area of exploration is the application of biocatalysis. nih.govproquest.com Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms present a promising alternative for the asymmetric reduction of corresponding aromatic ketones to produce chiral aromatic alcohols with high enantioselectivity. nih.govrsc.orgmdpi.com Research into novel, robust ADHs and the development of efficient bienzyme-coupled catalytic systems could lead to scalable and commercially viable production methods. nih.govproquest.com Temperature-directed biocatalysis, where reaction conditions are tuned to favor either aldehyde or alcohol production from renewable lignin (B12514952) derivatives, offers another innovative and sustainable approach. jeffleenovels.com

Future synthetic research could focus on:

One-Pot Syntheses: Designing multi-step reactions in a single vessel to minimize solvent use and purification steps.

Flow Chemistry: Utilizing continuous flow reactors for improved safety, efficiency, and scalability compared to batch processes.

Novel Catalysts: Investigating earth-abundant metal catalysts or organocatalysts to replace precious metal catalysts like palladium in cross-coupling reactions.

Synthetic StrategyConventional ApproachPotential Sustainable AlternativeKey Research Goals
Reduction of Ketone Precursor Chemical reducing agents (e.g., NaBH4, LiAlH4) in organic solvents.Biocatalytic reduction using alcohol dehydrogenases (ADHs) in aqueous media. nih.govrsc.orgDiscovering robust enzymes, optimizing cofactor regeneration, increasing substrate tolerance. proquest.com
Cross-Coupling Reactions Palladium-catalyzed reactions (e.g., Suzuki, Stille) using organic solvents and ligands.Use of greener solvents (e.g., water, ionic liquids), recyclable catalysts, or catalyst-free methods.Improving catalyst lifetime, reducing metal leaching, enhancing reaction yields in aqueous systems.
Starting Materials Petroleum-derived feedstocks.Lignin-derived phenolic compounds and other renewable biomass sources. jeffleenovels.comDeveloping efficient lignin depolymerization techniques and microbial conversion pathways. nih.gov

Development of Advanced Analytical Techniques for Complex Matrices

The detection and quantification of this compound, particularly at trace levels in complex environmental and biological matrices, present a significant analytical challenge. mdpi.comresearchgate.net Future research must focus on creating more sensitive, selective, and rapid analytical methods to monitor its presence, fate, and toxicological relevance.

Hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are central to this endeavor. slideshare.netajpaonline.comchemijournal.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation tools, but their true potential is realized when coupled with advanced detectors. mdpi.commdpi.com

Key areas for future development include:

Enhanced Sample Preparation: Traditional methods like liquid-liquid extraction (LLE) are often time-consuming and use large volumes of hazardous solvents. mdpi.comresearchgate.net Research into advanced solid-phase extraction (SPE) and solid-phase microextraction (SPME) techniques can provide higher enrichment factors and a greener footprint. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Coupling LC or GC with HRMS detectors like Time-of-Flight (TOF) or Orbitrap allows for the precise identification of the compound and its metabolites or degradation products in complex mixtures without the need for authentic standards.

Multi-dimensional Chromatography: Techniques like two-dimensional gas chromatography (GC×GC) can provide superior separation for extremely complex samples, resolving the target analyte from interfering matrix components.

TechniquePrincipleApplicability for this compoundFuture Research Focus
HPLC-DAD Separation by liquid chromatography with detection via diode-array UV-Vis spectroscopy. mdpi.comQuantification in relatively clean samples; monitoring synthetic reactions.Improving column chemistry for better resolution of isomers and related compounds.
LC-MS/MS Combines HPLC separation with tandem mass spectrometry for highly selective and sensitive quantification. researchgate.netTrace-level quantification in biological fluids (plasma, urine) and environmental water samples. mdpi.comDeveloping robust methods for new matrices, miniaturization for high-throughput analysis.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric identification. chemijournal.comAnalysis in air samples or after derivatization for enhanced volatility in matrices like soil or sediment. mdpi.comExploring new derivatization reagents for improved sensitivity and chromatographic performance.

Uncovering Latent Biological Activities in Emerging Non-Clinical Models

While the biological activities of many biphenyl derivatives are well-documented, the specific pharmacological profile of this compound remains largely unexplored. Future research should pivot towards systematically screening this compound to uncover latent biological activities that could be of therapeutic value.

A crucial first step in this discovery process is the use of computational or in silico screening. nih.govresearchgate.net These methods can predict the compound's potential interactions with biological targets based on its structure, guiding subsequent experimental validation and reducing the scope of initial laboratory work. nih.govwikimedia.org

To move beyond computational predictions, emerging non-clinical models offer powerful platforms for high-throughput in vivo screening. nih.gov The zebrafish (Danio rerio) model, in particular, is advantageous due to its genetic similarity to humans, rapid development, and optical transparency, which allows for real-time visualization of drug effects on whole organisms. animalab.eumdpi.comnih.govmdpi.com This model is well-suited for large-scale screens to identify compounds that modify disease phenotypes. nih.gov Additionally, three-dimensional organoid cultures, which mimic the structure and function of human organs, can provide more physiologically relevant data on efficacy and toxicity than traditional 2D cell cultures.

Potential Therapeutic AreaRationale / Structural HomologyEmerging Non-Clinical ModelKey Endpoints for Screening
Oncology Biphenyl structures are scaffolds in various anti-cancer agents.Zebrafish xenograft models; cancer cell-derived organoids. mdpi.commdpi.comInhibition of tumor growth, angiogenesis, and cell migration.
Neurodegenerative Disease Phenolic compounds are known for antioxidant and neuroprotective properties.Zebrafish models of neurodegeneration (e.g., Alzheimer's, Parkinson's). nih.govRescue of neuronal cell death, reduction of protein aggregation, restoration of motor function.
Inflammatory Disorders Many anti-inflammatory drugs contain aromatic and phenolic moieties.Zebrafish models of inflammation (e.g., tail fin injury); immune cell co-culture organoids.Reduction in immune cell infiltration, suppression of pro-inflammatory cytokine expression.

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural features of this compound—specifically its rigid biphenyl core, hydroxyl functional group, and potential for non-covalent interactions—make it an attractive building block for materials science. Future research is poised to explore its integration into complex supramolecular structures and advanced nanomaterials.

In supramolecular chemistry, non-covalent interactions like hydrogen bonding and π–π stacking are used to construct ordered, functional assemblies from molecular components. chinesechemsoc.org The biphenyl unit can drive π–π stacking, while the alcohol group is a classic hydrogen bond donor and acceptor. This combination could be exploited to create novel materials such as:

Supramolecular Gels: Self-assembly into nanofibrous networks that can immobilize solvents, with potential applications in tissue engineering and controlled release. nih.govresearchgate.net

Liquid Crystals: The rigid, elongated shape of the biphenyl core is conducive to forming liquid crystalline phases, which are essential for display technologies.

Helical Assemblies: The introduction of chirality could guide the self-assembly process to form superhelical structures with unique chiroptical properties, such as circularly polarized luminescence. chinesechemsoc.orgnih.govresearchgate.net

The alcohol functional group also allows the molecule to act as a reducing or capping agent in the synthesis of metallic nanoparticles. rsc.org It can facilitate the reduction of metal salts and stabilize the resulting nanoparticles, preventing aggregation and functionalizing their surface. nih.govrsc.orgresearchgate.net

Application AreaKey Molecular Feature(s)Potential Function / MaterialFuture Research Direction
Supramolecular Chemistry Biphenyl core (π-stacking), hydroxyl group (H-bonding). chinesechemsoc.orgGelling agents, components of liquid crystals, chiral sensors. nih.govDesigning derivatives to control assembly pathways and material properties. researchgate.net
Nanomaterial Synthesis Hydroxyl group (reducing/stabilizing agent). rsc.orgSurface functionalization of Ag, Au, Pd, or Co nanoparticles. nih.govsemanticscholar.orgTuning nanoparticle size and shape by modifying the alcohol structure. rsc.org
Functional Polymers Hydroxyl group (polymerization point).Monomer for polyesters or polyurethanes with high refractive index or thermal stability.Investigating polymerization kinetics and characterizing the resulting polymer properties.

Addressing Research Gaps in Mechanistic Understanding of its Transformations

A comprehensive understanding of the reaction mechanisms governing the transformation of this compound is crucial for predicting its stability, environmental fate, and metabolic pathways. Significant research gaps remain, and addressing them will require a synergistic combination of advanced experimental techniques and computational modeling. rsc.org

Key unanswered questions include:

Metabolic Pathways: How is this compound metabolized in biological systems? The methoxy (B1213986) group is a likely site for enzymatic O-demethylation, potentially catalyzed by cytochrome P450 enzymes, but the specific pathways and resulting metabolites are unknown. nih.govnih.gov

Environmental Degradation: What are the primary degradation pathways in the environment? Photodegradation, driven by solar radiation, is a likely route, potentially involving the generation of hydroxyl radicals that attack the aromatic rings or the methoxy group. mdpi.comresearchgate.netresearcher.life

Oxidation Mechanisms: What are the precise mechanisms of its chemical or enzymatic oxidation? Studies on similar compounds suggest the formation of transient intermediates like p-quinone methides during oxidation by enzymes such as vanillyl-alcohol oxidase. nih.gov

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for elucidating these complex reaction pathways. researchgate.netornl.gov It can be used to model transition states, calculate activation energies, and predict the feasibility of different mechanistic routes, providing insights that are often difficult to obtain experimentally. mdpi.comresearchgate.net

Research QuestionArea of ImpactProposed MethodologiesExpected Outcome
What are the major metabolites in mammalian systems?Pharmacokinetics, ToxicologyIn vitro studies with liver microsomes; LC-HRMS for metabolite identification.Elucidation of Phase I (e.g., demethylation, hydroxylation) and Phase II (conjugation) metabolic pathways. nih.gov
What is the mechanism of its photodegradation in water?Environmental ChemistryPhotolysis experiments under simulated sunlight; identification of degradation products by GC-MS or LC-MS. researchgate.netIdentification of primary photoproducts and determination of environmental half-life.
What is the detailed pathway of its oxidation to the corresponding aldehyde/ketone?Catalysis, EnzymologyKinetic isotope effect studies; spectroscopic trapping of intermediates; DFT modeling of reaction coordinates. nih.govresearchgate.netValidation of intermediates (e.g., quinone methide) and determination of the rate-limiting step. nih.gov

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)phenethyl alcohol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via ester reduction of methyl 4-methoxyphenylacetate using reducing agents like LiAlH₄ or NaBH₄ in anhydrous tetrahydrofuran (THF). Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical:

  • Temperature: Lower temperatures (0–5°C) minimize side reactions like over-reduction or ether formation .
  • Catalyst selection: Use of chiral catalysts (e.g., BINAP-Ru complexes) can enhance enantiomeric purity, which is crucial for biological studies .
  • Workup: Acidic quenching followed by column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation (e.g., [M+H]⁺ at m/z 153.0910 for C₉H₁₂O₂) to distinguish from structural analogs .
  • ¹H/¹³C NMR: Key signals include methoxy protons at δ 3.75–3.80 ppm and aromatic protons in the 4-substituted phenyl ring (δ 6.80–7.25 ppm). Ethanol moiety protons appear as a triplet (δ 3.65–3.75 ppm) and multiplet (δ 2.75–2.90 ppm) .
  • FT-IR: Confirms hydroxyl (3200–3600 cm⁻¹) and methoxy (1250–1275 cm⁻¹) functional groups .

Q. What biological activities have been reported, and what mechanisms underlie these effects?

Methodological Answer:

  • Antimicrobial Activity: Demonstrates inhibition of E. coli growth (MIC ~50 µg/mL) by disrupting protein, RNA, and DNA synthesis via interference with ribosomal function and DNA gyrase .
  • Antioxidant Properties: Scavenges free radicals (IC₅₀ ~20 µM in DPPH assays) through phenolic hydroxyl-mediated hydrogen donation .
  • Structure-Activity Guidance: Activity is enhanced by electron-donating groups (e.g., methoxy) at the para-position, as shown in comparative studies with 4-methyl and 4-hydroxy analogs .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to obtain high-purity (R)- or (S)-enantiomers for pharmacological studies?

Methodological Answer:

  • Chiral Catalysts: Use Ru-(S)-BINAP complexes in asymmetric hydrogenation of ketone intermediates (e.g., 4-methoxyphenylacetone) to achieve >90% enantiomeric excess (ee) .
  • Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acetylation) can separate enantiomers via differential reaction rates in biphasic systems (hexane/buffer) .
  • Analytical Validation: Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or circular dichroism (CD) spectroscopy .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with substituents differing in electronic (e.g., -NO₂, -OCH₃) or steric (e.g., -CH(CH₃)₂) properties at the phenyl ring .
  • Biological Assays: Test analogs against standardized microbial strains (e.g., P. aeruginosa ATCC 27853) using broth microdilution (CLSI guidelines) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases .

Q. How can contradictory data on cytotoxicity across studies be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), exposure times (24–48 hr), and solvent controls (DMSO ≤0.1%) .
  • Metabolic Stability Testing: Evaluate compound stability in liver microsomes to identify metabolite-mediated toxicity .
  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and Hill slopes, distinguishing specific effects from nonspecific toxicity .

Q. What methodologies are recommended for assessing the ecological impact of this compound?

Methodological Answer:

  • Biodegradability: Conduct OECD 301F tests (closed bottle method) to measure biological oxygen demand (BOD) over 28 days .
  • Ecotoxicology: Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to determine LC₅₀ and EC₅₀ values .
  • Bioaccumulation Potential: Calculate log P (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate high bioaccumulation risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.